molecular formula C7H5NO7 B14289234 2,4,6-Trihydroxy-3-nitrobenzoic acid CAS No. 129273-49-0

2,4,6-Trihydroxy-3-nitrobenzoic acid

Cat. No.: B14289234
CAS No.: 129273-49-0
M. Wt: 215.12 g/mol
InChI Key: QMJBWKQRDLDAGV-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trihydroxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4,6-trihydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,4,6-Trihydroxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 2,4,6-Trihydroxy-3-nitrobenzoic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Lacks the hydroxyl groups present in 2,4,6-Trihydroxy-3-nitrobenzoic acid.

    2,4,6-Trinitrobenzoic acid: Contains three nitro groups instead of one.

    2,4,6-Trihydroxybenzoic acid: Does not have the nitro group.

Uniqueness

This compound is unique due to the combination of hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

129273-49-0

Molecular Formula

C7H5NO7

Molecular Weight

215.12 g/mol

IUPAC Name

2,4,6-trihydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO7/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1,9-11H,(H,12,13)

InChI Key

QMJBWKQRDLDAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)O)O

Origin of Product

United States

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